N-Acetyl-D-glucosaminitol chemical structure and properties
N-Acetyl-D-glucosaminitol chemical structure and properties
An In-depth Technical Guide to N-Acetyl-D-glucosaminitol: Structure, Properties, and Applications
Introduction: Delineating N-Acetyl-D-glucosaminitol
N-Acetyl-D-glucosaminitol, also known as 2-acetamido-2-deoxy-D-glucitol, is the sugar alcohol derivative of the ubiquitous monosaccharide N-Acetyl-D-glucosamine (NAG). While NAG is a fundamental component of numerous biopolymers, including chitin and peptidoglycan, and plays significant roles in cellular signaling, N-Acetyl-D-glucosaminitol represents a chemically modified, stable analogue.[1][2] The critical distinction lies in the reduction of the aldehyde group at the C1 position of glucose to a primary alcohol, which fundamentally alters its chemical reactivity and potential biological interactions.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the core chemical structure and properties of N-Acetyl-D-glucosaminitol, its synthesis from its parent sugar, potential biological applications, and the analytical methodologies required for its study. By providing a synthesis of chemical principles and practical insights, this document aims to equip scientists with the foundational knowledge to explore the utility of this unique amino sugar alcohol.
Part 1: Core Chemical Structure and Physicochemical Properties
The structural identity of N-Acetyl-D-glucosaminitol is defined by its open-chain alditol backbone, a contrast to the cyclic hemiacetal form predominantly adopted by its precursor, N-Acetyl-D-glucosamine. This lack of a reactive aldehyde group renders N-Acetyl-D-glucosaminitol resistant to glycation reactions and provides a stable scaffold for chemical modifications.
Chemical Structure:
-
Systematic Name: N-[(2R,3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide
-
Molecular Formula: C8H17NO6[3] (Note: Formula adjusted from C8H15NO6 for NAG to reflect the reduction of the aldehyde)
-
Structure: An acetylated amino group is located at the C2 position of a six-carbon glucitol chain.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of N-Acetyl-D-glucosaminitol. Properties for its precursor, N-Acetyl-D-glucosamine, are included for comparative analysis.
| Property | N-Acetyl-D-glucosaminitol | N-Acetyl-D-glucosamine | Data Source |
| Molecular Formula | C8H17NO6 | C8H15NO6 | [3][4][5] |
| Molecular Weight | 223.22 g/mol | 221.21 g/mol | [4][5][6][7] |
| Physical State | Predicted: Off-white powder/solid | Off-white powder/solid | [4] |
| Water Solubility | Predicted: Highly Soluble | Soluble | [4] |
| Melting Point | Not available | 211 - 227 °C | [4] |
| Hydrogen Bond Donors | 6 | 5 | [7] |
| Hydrogen Bond Acceptors | 6 | 6 | [7] |
Part 2: Synthesis and Purification Workflow
The primary and most direct route for the synthesis of N-Acetyl-D-glucosaminitol is the chemical reduction of its parent amide sugar, N-Acetyl-D-glucosamine. This transformation is typically achieved using a reducing agent capable of converting an aldehyde to a primary alcohol, such as sodium borohydride (NaBH₄).
The rationale behind this choice is the high selectivity of NaBH₄ for aldehydes and ketones over other functional groups present in the molecule, such as the amide and hydroxyl groups. The reaction is typically performed in an aqueous or alcoholic solvent under mild conditions, ensuring the integrity of the core structure.
Diagram: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of N-Acetyl-D-glucosaminitol.
Experimental Protocol: Synthesis via Reduction
This protocol outlines a standard laboratory procedure for the synthesis of N-Acetyl-D-glucosaminitol.
Materials:
-
N-Acetyl-D-glucosamine (NAG)
-
Sodium borohydride (NaBH₄)
-
Deionized water or Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve 1.0 g of N-Acetyl-D-glucosamine in 20 mL of deionized water in a 100 mL round-bottom flask. Stir until a clear solution is obtained.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to approximately 4°C.
-
Reduction: Slowly add 0.2 g of sodium borohydride to the cooled solution in small portions over 30 minutes. Maintain constant stirring. Note: Hydrogen gas will be evolved. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 3 hours.
-
Quenching: Carefully quench the reaction by slowly adding glacial acetic acid dropwise until the effervescence ceases. This step neutralizes the excess NaBH₄.
-
Solvent Removal: Concentrate the solution using a rotary evaporator to remove the bulk of the solvent.
-
Purification: The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by passing it through a mixed-bed ion-exchange resin to remove borate salts and unreacted starting material.
-
Drying and Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the final product using analytical methods such as HPLC, Mass Spectrometry, or NMR spectroscopy.
Part 3: Biological Significance and Potential Applications
While direct research on N-Acetyl-D-glucosaminitol is limited, its significance can be inferred from the well-established roles of its precursor, NAG. NAG is a fundamental building block for glycosaminoglycans (GAGs) like hyaluronic acid and is integral to glycoproteins and proteoglycans.[2][8][9] It is also involved in post-translational modifications such as O-GlcNAcylation, which regulates the function of numerous intracellular proteins.[1][9]
The conversion of the aldehyde to an alcohol in N-Acetyl-D-glucosaminitol prevents it from being incorporated into growing glycan chains by most glycosyltransferases. This chemical stability opens up several potential applications in research and drug development:
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Enzyme Inhibition Studies: N-Acetyl-D-glucosaminitol can serve as a stable analogue to probe the active sites of enzymes that bind or process NAG, such as hexosaminidases or kinases. It may act as a competitive inhibitor, helping to elucidate enzyme mechanisms without being processed.[5]
-
Stable Ligand for Receptor Studies: For cellular receptors that recognize terminal NAG residues, the glucosaminitol form provides a ligand that is resistant to degradation or further metabolic processing, allowing for more stable binding studies.
-
Drug Development Scaffold: Its polyhydroxylated, chiral structure makes it an attractive starting material or scaffold for the synthesis of more complex molecules in drug discovery programs.
-
Control Compound in Glycobiology: In studies investigating the effects of NAG on cellular processes, N-Acetyl-D-glucosaminitol can be used as a negative control to determine if the aldehyde functionality is required for the observed biological activity.[10]
Part 4: Analytical Methodologies
Accurate characterization and quantification of N-Acetyl-D-glucosaminitol are crucial for its application. Methodologies often employed for its precursor can be adapted. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited.
Diagram: Analytical Workflow for Quantification
Caption: General analytical workflow for the analysis of N-Acetyl-D-glucosaminitol.
Protocol: HPLC Analysis
This protocol is adapted from established methods for analyzing amino sugars and can be used for the assay of N-Acetyl-D-glucosaminitol.[11]
Instrumentation & Columns:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
Amine-based column (e.g., Chromolith® Performance NH₂ or similar).[11]
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer (e.g., 75:25 acetonitrile:potassium phosphate buffer, pH 7.5).[11]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 195 nm or RI detection.
-
Injection Volume: 5 - 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of purified N-Acetyl-D-glucosaminitol (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the test sample in the same diluent to a concentration expected to fall within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peak corresponding to N-Acetyl-D-glucosaminitol based on its retention time compared to the standard. Calculate the concentration in the sample by correlating its peak area with the standard calibration curve.
Part 5: Safety, Handling, and Storage
Handling and Storage Guidelines
| Guideline | Recommendation | Rationale / Source |
| Personal Protective Equipment (PPE) | Wear safety glasses, gloves, and a lab coat. | To prevent skin and eye contact.[13][14] |
| Ventilation | Use in a well-ventilated area. Avoid generating dust. | To minimize inhalation of airborne particles.[13] |
| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | Standard good laboratory practice.[4][15] |
| Storage Conditions | Store in a tightly sealed container in a cool, dry place. Recommended storage at 2-8°C or -20°C for long-term stability. | To prevent degradation and moisture absorption.[13][14][16] |
| Incompatible Materials | Strong acids, strong bases, and strong oxidizing agents. | To avoid chemical reactions that could compromise the compound's integrity.[4] |
| Spill Procedure | Sweep up spilled solid material, avoiding dust generation. Place in a suitable container for disposal. | To ensure safe cleanup and prevent environmental contamination.[13] |
Conclusion
N-Acetyl-D-glucosaminitol, the reduced form of N-Acetyl-D-glucosamine, is a molecule with significant potential in biochemical and pharmaceutical research. Its primary characteristic—the conversion of the reactive aldehyde to a stable primary alcohol—makes it an invaluable tool for studying carbohydrate-protein interactions, developing enzyme inhibitors, and serving as a stable molecular scaffold. While direct applications are still emerging, a thorough understanding of its synthesis from readily available NAG, coupled with robust analytical methods for its characterization, provides a solid foundation for its exploration by the scientific community. This guide has outlined the essential technical details to facilitate and encourage further investigation into the properties and applications of this promising amino sugar alcohol.
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